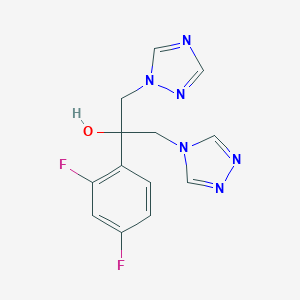

Iso Fluconazole

Overview

Description

Iso Fluconazole is a derivative of Fluconazole, a widely used antifungal medication belonging to the triazole class. Fluconazole is known for its efficacy in treating various fungal infections, including candidiasis and cryptococcal meningitis. This compound shares similar antifungal properties but has been modified to potentially enhance its effectiveness and reduce resistance issues .

Mechanism of Action

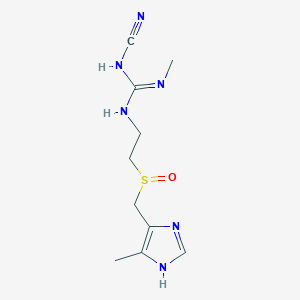

Iso Fluconazole, also known as 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol, is a triazole antifungal agent used to treat various fungal infections . This article will delve into the mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.

Target of Action

This compound’s primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

This compound acts as a very selective inhibitor of the enzyme lanosterol 14-α-demethylase . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The inhibition of lanosterol 14-α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of lanosterol cause significant changes in the membrane, leading to impaired fungal cell growth and function .

Pharmacokinetics

This compound exhibits excellent oral bioavailability, with more than 90% of the administered dose being absorbed . It has a plasma half-life of approximately 30 hours . The pharmacokinetics are similar in healthy young adults and in the elderly, but dose modification is required in patients with renal impairment . This compound is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a series of cellular effects. The most notable is the disruption of the fungal cell membrane, which impairs the cell’s function and growth . This results in the effective treatment of various fungal infections, including candidiasis .

Action Environment

The presence of this compound in the environment, due to extensive use, may enter the environment through the discharge of domestic, industrial and hospital wastewaters, agricultural runoffs and as leachates in waste-disposal sites . This presence poses potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .

Biochemical Analysis

Biochemical Properties

Iso Fluconazole interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the enzyme Lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis . This interaction disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it downregulates the expression of the efflux pump genes CDR1 and MDR, the hyphal gene HWP1, and the adhesion gene ALS3 .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by binding to the enzyme Lanosterol 14α-demethylase (CYP51A1), thereby inhibiting the enzyme and disrupting the synthesis of ergosterol .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Lanosterol 14α-demethylase (CYP51A1) in the ergosterol biosynthesis pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso Fluconazole typically involves the modification of Fluconazole’s chemical structureFor instance, a continuous flow synthesis approach can be employed, starting from 2-chloro-2’,4’-difluoroacetophenone, followed by a series of reactions including Grignard addition and alkylation with 1,2,4-triazole .

Industrial Production Methods

Industrial production of this compound may involve multi-step continuous flow processes to ensure high yield and purity. The use of advanced flow chemistry systems allows for efficient synthesis with minimal intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

Iso Fluconazole undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Iso Fluconazole has a wide range of applications in scientific research:

Chemistry: Used as a reference compound for studying antifungal agents and their derivatives.

Biology: Investigated for its effects on fungal cell membranes and resistance mechanisms.

Medicine: Explored for its potential in treating resistant fungal infections and as a prophylactic agent in immunocompromised patients.

Industry: Utilized in the development of new antifungal formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Fluconazole: The parent compound, widely used for its antifungal properties.

Ketoconazole: Another azole antifungal with a broader spectrum but higher toxicity.

Itraconazole: Known for its effectiveness against a wider range of fungal infections but with more complex pharmacokinetics.

Uniqueness

Iso Fluconazole stands out due to its potential enhanced efficacy and reduced resistance compared to Fluconazole. Its modifications aim to improve pharmacokinetic properties and safety profiles, making it a promising candidate for treating resistant fungal infections .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89429-59-4 | |

| Record name | Iso fluconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

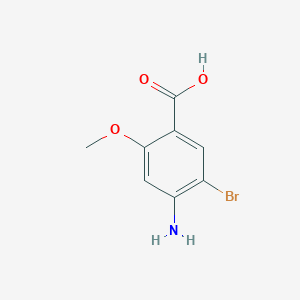

![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)